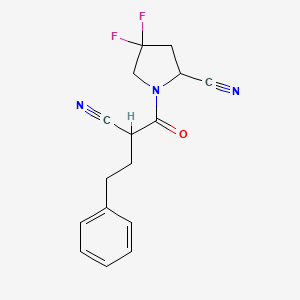

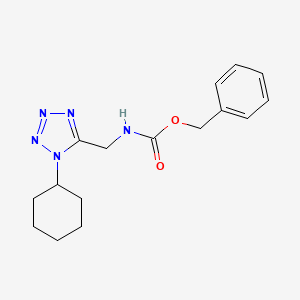

![molecular formula C15H15N5O2 B2434949 1-(2-乙氧基苯基)-3-(吡唑并[1,5-a]嘧啶-6-基)脲 CAS No. 2034621-62-8](/img/structure/B2434949.png)

1-(2-乙氧基苯基)-3-(吡唑并[1,5-a]嘧啶-6-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including “1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea”, are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .科学研究应用

急性髓系白血病中的多激酶抑制剂

1-(2-乙氧基苯基)-3-(吡唑并[1,5-a]嘧啶-6-基)脲衍生物因其作为多激酶抑制剂的作用而受到研究,尤其是靶向FLT3和VEGFR2激酶。这些化合物已显示出对急性髓系白血病(AML)的体外和体内疗效。例如,该类中的一个特定化合物在MV4-11 AML异种移植小鼠模型中显示出完全的肿瘤消退,且没有明显的毒性(Yang等人,2013)。

腺苷脱氨酶抑制和炎症性肠病

1-(2-乙氧基苯基)-3-(吡唑并[1,5-a]嘧啶-6-基)脲家族中的化合物已显示出是腺苷脱氨酶(ADA)的有效抑制剂。这种抑制作用对治疗炎症性肠病等疾病具有意义,正如大鼠实验性结肠炎的显着改善所证明的(La Motta等人,2009)。

牛皮癣治疗

这些化合物也因其在治疗牛皮癣方面的潜力而受到探索。一种衍生物在牛皮癣动物模型中显示出显着的抗银屑病作用,并且发现它是一种有效的FLT3抑制剂(Li等人,2016)。

抗菌应用

对含有1-(2-乙氧基苯基)-3-(吡唑并[1,5-a]嘧啶-6-基)脲结构的杂环化合物的研究表明了潜在的抗菌应用。为此目的合成的新的衍生物显示出有希望的抗菌活性(Azab等人,2013)。

抗癌特性

这些化合物已被评估其抗癌活性,显示出在各种形式的癌症治疗中的潜力。例如,一些衍生物已显示出对人肝癌、乳腺癌和结肠癌细胞系的活性(El-Sawy等人,2013)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, have been reported to have significant roles in medicinal chemistry and biochemistry .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

未来方向

生化分析

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .

Cellular Effects

Related compounds have shown promising activity against Mtb within macrophages .

Molecular Mechanism

Resistance to related compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

属性

IUPAC Name |

1-(2-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-22-13-6-4-3-5-12(13)19-15(21)18-11-9-16-14-7-8-17-20(14)10-11/h3-10H,2H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNIUYYTGYDIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)

![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)

![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2434885.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434889.png)